molecular formula C9H14N2O3 B8769141 (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 99952-49-5

(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B8769141
CAS No.: 99952-49-5
M. Wt: 198.22 g/mol
InChI Key: HXPLRFNNPINGHP-QMMMGPOBSA-N
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Description

(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of a pyrrolidine derivative with an acetamide precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include formylating agents and catalysts that facilitate the formation of the formyl group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The formyl group and the pyrrolidine ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-(2-formyl-1-pyrrolidinyl)-2-oxoethyl)-, ®-: The enantiomer of the compound with different stereochemistry.

    N-Formylpyrrolidine: A simpler compound with a similar formyl group but lacking the acetamide moiety.

    Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the formyl group.

Uniqueness

(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

99952-49-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

N-[2-[(2S)-2-formylpyrrolidin-1-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C9H14N2O3/c1-7(13)10-5-9(14)11-4-2-3-8(11)6-12/h6,8H,2-5H2,1H3,(H,10,13)/t8-/m0/s1

InChI Key

HXPLRFNNPINGHP-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)NCC(=O)N1CCC[C@H]1C=O

Canonical SMILES

CC(=O)NCC(=O)N1CCCC1C=O

Origin of Product

United States

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